molecular formula C28H28N2O9 B12723979 (3aS-(3aalpha,4beta,9alpha,9abeta))-3a,4,9,9a-Tetrahydro-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4-((4-nitrophenyl)amino)naphtho(2,3-c)furan-1(3H)-one CAS No. 138355-94-9

(3aS-(3aalpha,4beta,9alpha,9abeta))-3a,4,9,9a-Tetrahydro-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4-((4-nitrophenyl)amino)naphtho(2,3-c)furan-1(3H)-one

Cat. No.: B12723979
CAS No.: 138355-94-9
M. Wt: 536.5 g/mol
InChI Key: ADFKUAKREZUYMC-QNMIOERPSA-N
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Description

The compound “(3aS-(3aalpha,4beta,9alpha,9abeta))-3a,4,9,9a-Tetrahydro-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4-((4-nitrophenyl)amino)naphtho(2,3-c)furan-1(3H)-one” is a complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:

    Formation of the naphtho[2,3-c]furan core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of methoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Amino group introduction: Amination reactions using aniline derivatives.

    Hydroxy group introduction: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes:

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, such compounds are studied for their unique structural features and reactivity. They can serve as intermediates in the synthesis of more complex molecules.

Biology

In biology, these compounds may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. They can be used as lead compounds in drug discovery.

Medicine

In medicine, derivatives of such compounds may be developed into therapeutic agents for treating various diseases.

Industry

In industry, these compounds can be used in the development of new materials, dyes, and other chemical products.

Mechanism of Action

The mechanism of action of such compounds typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing its activity.

    Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3aS-(3aalpha,4beta,9alpha,9abeta))-3a,4,9,9a-Tetrahydro-9-(4-hydroxyphenyl)-6,7-dimethoxy-4-((4-nitrophenyl)amino)naphtho(2,3-c)furan-1(3H)-one
  • (3aS-(3aalpha,4beta,9alpha,9abeta))-3a,4,9,9a-Tetrahydro-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4-((4-aminophenyl)amino)naphtho(2,3-c)furan-1(3H)-one

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which can result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

138355-94-9

Molecular Formula

C28H28N2O9

Molecular Weight

536.5 g/mol

IUPAC Name

(3aS,4S,9R,9aR)-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4-(4-nitroanilino)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C28H28N2O9/c1-35-20-11-17-18(12-21(20)36-2)26(29-15-5-7-16(8-6-15)30(33)34)19-13-39-28(32)25(19)24(17)14-9-22(37-3)27(31)23(10-14)38-4/h5-12,19,24-26,29,31H,13H2,1-4H3/t19-,24+,25-,26+/m0/s1

InChI Key

ADFKUAKREZUYMC-QNMIOERPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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